molecular formula C12H17N3O B3006861 N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide CAS No. 2411244-82-9

N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide

Cat. No. B3006861
CAS RN: 2411244-82-9
M. Wt: 219.288
InChI Key: FWAQAXKOADELNO-UHFFFAOYSA-N
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Description

N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

CPP acts as a non-competitive antagonist of the N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptor by binding to a specific site on the receptor. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This blockade of N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptor activity leads to a reduction in excitatory neurotransmission, which has been linked to the therapeutic effects of CPP.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the inhibition of neuroinflammation. It has also been shown to have anti-apoptotic and anti-oxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP is its high potency and selectivity for the N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its use is limited by its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for the use of CPP in scientific research. One area of interest is the development of novel therapeutics based on the pharmacological properties of CPP. Another area of interest is the investigation of the role of N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptors in the regulation of circadian rhythms and sleep, which has implications for the treatment of sleep disorders. Additionally, CPP may have potential applications in the field of synthetic biology, where it could be used to modulate the activity of genetically engineered cells.

Synthesis Methods

The synthesis of CPP involves several steps, including the condensation of 5-cyclopropylpyrazole-1-carboxylic acid with propargyl bromide, followed by the reduction of the resulting propargyl ester with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with acryloyl chloride.

Scientific Research Applications

CPP has been widely used in scientific research to study the role of N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of chronic pain, depression, anxiety, and addiction. CPP has also been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(5-cyclopropylpyrazol-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-12(16)13-7-3-9-15-11(6-8-14-15)10-4-5-10/h2,6,8,10H,1,3-5,7,9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAQAXKOADELNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C(=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide

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